molecular formula C11H12N2O B097570 1-(methoxymethyl)-2-phenyl-1H-imidazole CAS No. 112655-31-9

1-(methoxymethyl)-2-phenyl-1H-imidazole

Cat. No. B097570
M. Wt: 188.23 g/mol
InChI Key: RLBPGOXMNMWIHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the phenyl group, and the methoxymethyl group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, which is a site of high electron density and can participate in various chemical reactions. The methoxymethyl and phenyl groups may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Thermochemical Properties

  • Vapor Pressure and Enthalpies of Vaporization : Phenyl substituted imidazoles like 1-(methoxymethyl)-2-phenyl-1H-imidazole have been studied for their absolute vapor pressures and standard enthalpies of vaporization. This research is significant for understanding their physicochemical properties in practical applications (Emel’yanenko et al., 2017).

Corrosion Inhibition

  • Inhibition in Acidic Solutions : Derivatives of 1-(methoxymethyl)-2-phenyl-1H-imidazole have been explored as corrosion inhibitors for mild steel in acidic environments. The study combines experimental methods and theoretical approaches, highlighting the structural influence on corrosion inhibition efficiency (Prashanth et al., 2021).

Biological Studies

  • Pharmacokinetic Characteristics : Some derivatives of this compound exhibit significant biological activities such as antimicrobial and anticancer properties. The ionizable imidazole ring plays a crucial role in enhancing pharmacokinetic characteristics like solubility and bioavailability, important in medicinal chemistry (Ramanathan, 2017).

Electrochemical Applications

  • Chromium Determination : Imidazole derivatives have been used in developing sensors for chromium(III) determination, demonstrating the utility in electrochemical applications (Abbaspour et al., 2010).

Antifungal and Anti-inflammatory Properties

  • Medical Applications : Derivatives of 1-(methoxymethyl)-2-phenyl-1H-imidazole have been synthesized and tested for their anti-inflammatory and antifungal properties. These compounds have shown promising results in inhibiting fungal strains and reducing inflammation (Husain et al., 2013).

Spectroscopic Characterization

  • Reactivity and Properties Analysis : New imidazole derivatives have been synthesized and characterized spectroscopically. These studies provide insights into the reactivity and structural properties of these compounds, important for various scientific applications (Hossain et al., 2018).

Antifungal Evaluation

  • Intermolecular Interactions and Energy Frameworks : The effects of substituents on 4-aryl-2-methyl-1H-imidazoles have been studied, with insights into how these changes influence antifungal activity. This is crucial for developing new antifungal agents (Macías et al., 2018).

Synthesis and Structural Investigation

  • Green Synthesis and Multi-Substituted Derivatives : There's an emphasis on environmentally friendly synthesis methods for creating multi-substituted imidazole derivatives. These compounds are characterized for potential applications in various fields including pharmacology (Mohamed et al., 2015).

Future Directions

The future research directions for this compound would depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, or materials science if it has unique physical or chemical properties .

properties

IUPAC Name

1-(methoxymethyl)-2-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-9-13-8-7-12-11(13)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBPGOXMNMWIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558824
Record name 1-(Methoxymethyl)-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methoxymethyl)-2-phenyl-1H-imidazole

CAS RN

112655-31-9
Record name 1-(Methoxymethyl)-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Selig, D Schollmeyer, W Albrecht… - … Section E: Structure …, 2009 - scripts.iucr.org
In the crystal structure of the title compound, C17H15FN2O, the molecules form a three-dimensional network stabilized by π–π interactions between two imidazole rings related by a …
Number of citations: 9 scripts.iucr.org
F Bellina, S Cauteruccio, R Rossi - The Journal of organic …, 2007 - ACS Publications
… Compounds 2 have been also prepared in 13−42% overall yields via a three-step sequence involving the Suzuki reaction of 5-iodo-1-methoxymethyl-2-phenyl-1H-imidazole (5) or via a …
Number of citations: 108 pubs.acs.org
I Kawasaki, M YAMASHITA, S OHTA - Chemical and pharmaceutical …, 1996 - jstage.jst.go.jp
… 4—Bromo-1-methoxymethyl-2-phenyl-1H—imidazole (9) A solution of n—BuLi in n-hexane (1.6 M; 0.44 ml, 0.7 mmol) was added dropwise under N2 at —78 C to a solution of 6a (242 …
Number of citations: 184 www.jstage.jst.go.jp
I Langhammer, T Erker - Heterocycles-Sendai Institute of …, 2005 - library.navoiy-uni.uz
… Starting from 1-methoxymethyl-2-phenyl-1H-imidazole (1) 8 we prepared 4-iodoimidazole (3) via lithiation of substance (1), followed … 5-Iodo-1-methoxymethyl-2-phenyl-1H-imidazole (3) …
Number of citations: 26 library.navoiy-uni.uz
R Rossi, F Bellina, M Lessi - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
… of phenylboronic acid (19) in the presence of 2 M aqueous Na 2 CO 3 afforded 4,5-dibromo-1-methoxymethyl-2-phenyl-1H-imidazole (201a) in 94% yield (Scheme 67). …
Number of citations: 160 onlinelibrary.wiley.com
R Selig, D Schollmeyer, W Albrecht, S Laufer - Tetrahedron, 2011 - Elsevier
Substituted imidazoles and purine bioisosteres have been widely studied in the literature. We endeavored to combine these heterocyclic core structures into precursors, especially 7-…
Number of citations: 11 www.sciencedirect.com

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